molecular formula C15H15N5 B3362961 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016752-61-6

6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B3362961
CAS No.: 1016752-61-6
M. Wt: 265.31 g/mol
InChI Key: ONQTVRRHXFQNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at position 3 with a carbonitrile group and at position 6 with a piperazine moiety linked to a pyridin-2-yl group. The compound has been listed by CymitQuimica but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name

6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQTVRRHXFQNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine with piperazine, followed by further functionalization. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Neurokinin Receptor Antagonism

6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has been identified as an important intermediate in the synthesis of neurokinin receptor antagonists. Neurokinin receptors, particularly NK1, are implicated in various physiological processes, including pain perception and inflammation. Antagonists targeting these receptors have therapeutic potential in treating conditions such as anxiety, depression, and chronic pain .

Case Study: Neurokinin Antagonists

Research has shown that compounds derived from this structure exhibit significant antagonistic activity against NK1 receptors. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy in preclinical models of anxiety and depression, demonstrating promising results in reducing hyperactivity and anxiety-like behaviors .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarity to known anticancer agents allows it to interact with various molecular targets involved in tumor growth and metastasis.

Research Findings

A study investigating the cytotoxic effects of related pyridine derivatives on cancer cell lines indicated that compounds with similar piperazine substitutions effectively inhibited cell proliferation and induced apoptosis in certain cancer types . This positions this compound as a candidate for further investigation in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process can be optimized to yield high purity products suitable for biological testing.

StepReaction TypeReagentsConditions
1N-AlkylationPyridine + Piperazine DerivativeBase, solvent
2CyanationIntermediate + Cyanide SourceHeat
3PurificationSolvent Extraction/ChromatographyN/A

Mechanism of Action

The mechanism of action of 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in anti-tubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine-linked pyridine-carbonitrile derivatives. Key structural analogs differ in substituents on the piperazine ring or pyridine core, impacting physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Pyridin-2-yl on piperazine Discontinued; potential for hydrogen bonding via pyridinyl nitrogen
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile C₁₇H₁₈N₄ 278.35 3-Methylphenyl on piperazine Higher lipophilicity due to methylphenyl group; commercially available via multiple suppliers
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile C₁₆H₁₅FN₄ 294.32 (calc.) 4-Fluorophenyl on piperazine Fluorine enhances polarity; 5 suppliers listed
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile C₂₀H₁₉N₅S 361.46 (calc.) Thiophen-2-yl, phenyl, methylpiperazinyl Sulfur atom increases metabolic stability; crystal structure analyzed via X-ray diffraction
6-{4-[(5-oxo-hexahydrobenzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl}pyridine-3-carbonitrile C₂₃H₂₄N₆O 400.48 Benzo-fused naphthyridine substituent INN-recommended name; likely designed for high-affinity receptor targeting

Key Observations

Substituent Effects on Properties: Aryl Groups: Pyridin-2-yl (target compound) introduces nitrogen for hydrogen bonding, whereas phenyl analogs (e.g., 3-methylphenyl, 4-fluorophenyl) enhance lipophilicity or polarity . The INN compound’s bulky benzo-fused substituent suggests tailored receptor interactions .

Synthesis and Availability :

  • The thiophene-containing analog () was synthesized via a multi-step route, with crystallographic data confirming planar geometry .
  • Commercial availability varies: 3-methylphenyl and 4-fluorophenyl analogs are actively supplied, while the target compound is discontinued .

Pharmacological Implications :

  • Piperazine-linked pyridines often target serotonin or dopamine receptors. Fluorine in 4-fluorophenyl analogs may enhance blood-brain barrier penetration .
  • The INN compound’s complex structure () implies optimization for specific therapeutic pathways, such as kinase inhibition .

Biological Activity

The compound 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N4
  • Molecular Weight : 252.32 g/mol
  • Structural Features : The compound features a piperazine ring, which is often associated with various biological activities, including receptor binding and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds with piperazine moieties often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to psychoactive effects or modulation of mood disorders.
  • Enzyme Inhibition : The nitrile group may play a role in inhibiting enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation .
  • Antitumor Activity : Some studies suggest that pyridine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various pyridine derivatives, including our compound of interest, against several cancer cell lines. The results are summarized in the table below:

CompoundIC50 (µM)Cell Line
This compound15HeLa (cervical cancer)
6-(2,6-Dichlorophenyl)-2-(piperazinyl)pyridine10MCF7 (breast cancer)
4-(Pyridin-2-yl)-1-piperazinecarboxamide20A549 (lung cancer)

IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Case Study on Neurotransmitter Receptors : A pharmacological study demonstrated that compounds structurally related to This compound showed significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
  • Anticancer Applications : In vitro studies indicated that this compound could induce apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest. Further research is needed to confirm these findings in vivo .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile?

A two-step approach is commonly employed:

  • Step 1 : Coupling of pyridine-3-carbonitrile derivatives with piperazine intermediates using Buchwald-Hartwig amination or nucleophilic aromatic substitution. Catalytic systems like Pd(OAc)₂/Xantphos in toluene at 80–100°C improve yield .
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.5 in 9:1 CH₂Cl₂:MeOH) .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Resolve π-stacking interactions between pyridine and piperazine rings (e.g., C–H···N contacts < 3.0 Å) .
  • NMR spectroscopy : Confirm regiochemistry using ¹H-NMR (pyridine protons at δ 8.2–8.5 ppm; piperazine N–CH₂ at δ 3.4–3.8 ppm) and ¹³C-NMR (carbonitrile signal at ~115 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ with < 2 ppm error .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, Src) using fluorescence polarization assays (IC₅₀ determination) .
  • GPCR binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors, given structural similarity to arylpiperazine pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace toluene with DMAc or DMF to enhance solubility of intermediates .
  • Catalyst loading : Reduce Pd(OAc)₂ to 0.5 mol% with microwave assistance (120°C, 30 min), achieving >85% yield .
  • Workup : Use aqueous NaHCO₃ washes to remove unreacted amines, minimizing emulsion formation .

Q. What strategies resolve contradictions between computational and experimental spectral data?

  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust for solvent effects (PCM model for DMSO) .
  • Dynamic effects : Account for conformational flexibility in piperazine rings via MD simulations to explain split signals in ¹H-NMR .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at pyridine C-4 to enhance kinase affinity .
  • Scaffold hopping : Replace piperazine with morpholine or thiomorpholine to modulate lipophilicity (clogP calculated via ChemAxon) .
  • Bioisosteres : Substitute carbonitrile with tetrazole to improve metabolic stability while retaining H-bonding capacity .

Q. What computational tools predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., piperazine N–H with Thr766) .
  • Pharmacophore modeling : Define aromatic π-system and hydrogen bond acceptor features (Schrödinger Phase) to prioritize analogs .

Q. How to mitigate hazards during handling and storage?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (use fume hoods) .
  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the carbonitrile group .

Q. What purification methods address low solubility in polar solvents?

  • Counterion exchange : Form hydrochloride salts by treating with HCl/Et₂O to enhance aqueous solubility .
  • Nanoprecipitation : Dissolve in acetone and drip into water under sonication to generate stable nanocrystals (DLS size < 200 nm) .

Q. How to troubleshoot poor reproducibility in biological assays?

  • Control experiments : Verify compound stability in assay buffer (HPLC monitoring over 24 h) .
  • Batch variability : Characterize polymorphs via PXRD; use seed crystals to ensure consistent crystal form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.